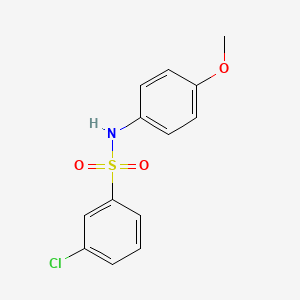

3-chloro-N-(4-methoxyphenyl)benzenesulfonamide

描述

属性

IUPAC Name |

3-chloro-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-18-12-7-5-11(6-8-12)15-19(16,17)13-4-2-3-10(14)9-13/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANHWXSRURVAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzenesulfonyl chloride+4-methoxyaniline→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

化学反应分析

Types of Reactions

3-chloro-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amines or hydroxylamines.

科学研究应用

Research indicates that 3-chloro-N-(4-methoxyphenyl)benzenesulfonamide exhibits notable biological activity, particularly as an antimicrobial agent and potential anticancer compound. Its mechanism of action typically involves enzyme inhibition, disrupting essential biochemical pathways in microbial systems and cancer cells.

Antimicrobial Applications

Sulfonamides are well-known for their antibacterial properties, functioning primarily by inhibiting bacterial folic acid synthesis. The specific applications of this compound include:

- Inhibition of Bacterial Growth : Studies have shown that this compound can effectively inhibit various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism likely involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

- Potential Antifungal Activity : Preliminary research suggests that similar sulfonamide compounds may also exhibit antifungal properties, although more targeted studies are needed to confirm this activity.

Anticancer Potential

The anticancer applications of this compound have been explored in several studies:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound can induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. In vitro studies have demonstrated significant reductions in cell viability (IC50 values around 50 μM), suggesting its potential as a chemotherapeutic agent .

- Mechanisms of Action : The anticancer effects may involve modulation of signaling pathways related to apoptosis and cell proliferation. Compounds with similar structures have been shown to affect cell cycle dynamics, leading to cell cycle arrest at specific phases .

Summary of Biological Activities

Case Studies

-

Antibacterial Efficacy Study :

A study conducted by researchers evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a therapeutic agent against resistant bacterial infections. -

Anticancer Mechanism Investigation :

A separate investigation focused on the mechanism through which this compound induces apoptosis in melanoma cells. The study revealed that treatment with the compound led to an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins, confirming its role as a potential anticancer agent.

作用机制

The mechanism of action of 3-chloro-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduced intraocular pressure.

相似化合物的比较

Substituent Effects on Physicochemical Properties

The substituents on the benzene ring and the sulfonamide-linked aryl group significantly impact physicochemical properties. Key analogs include:

Crystallographic and Structural Insights

- Hydrogen Bonding : The sulfonamide group (–SO₂NH–) in the target compound participates in hydrogen bonding, as observed in related structures. For example, 3-chloro-N-(4-methoxyphenyl)propanamide (an amide analog) exhibits N–H···O bonds with a C=O bond length of 1.2326 Å and C(=O)–N bond length of 1.3416 Å , indicative of resonance . In contrast, sulfonamides typically display shorter S–N bonds (~1.63 Å) due to stronger electron withdrawal.

- Crystal Packing : Analogs like 4-chloro-N-(3-methylphenyl)benzenesulfonamide form chains via N–H···O interactions, similar to the target compound, but with variations in intercentroid distances (e.g., 4.8194 Å in vs. shorter distances in bulkier analogs).

生物活性

3-Chloro-N-(4-methoxyphenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and antimicrobial properties.

- Chemical Formula: C13H12ClNO3S

- Molecular Weight: 287.76 g/mol

- Structure: Characterized by a benzenesulfonamide core with a methoxy and chloro substituent.

The compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR) , which is often overexpressed in various cancers. By inhibiting EGFR, this compound can impede cellular proliferation and induce apoptosis in cancer cells .

Anticancer Activity

Several studies have demonstrated the compound's efficacy against different cancer cell lines:

- Inhibition of Cancer Cell Proliferation:

- Induction of Apoptosis:

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties:

- Antibacterial Efficacy:

- Antifungal Properties:

Study on Anticancer Activity

A study focused on the anti-proliferative effects of sulfonamide derivatives, including this compound, found that it significantly inhibited cell growth in several breast cancer cell lines. The study highlighted the selectivity of these compounds towards cancer cells over normal cells, indicating their potential for therapeutic use .

Toxicity and Safety Assessments

Toxicity studies conducted on mice indicated low toxicity levels for this compound, with no significant adverse effects observed at doses up to 200 mg/kg . This safety profile is crucial for its potential development as a therapeutic agent.

Future Directions

Research on this compound continues to evolve. Future studies may focus on:

- Combination Therapies: Investigating its efficacy in combination with other targeted therapies to enhance treatment outcomes in resistant cancer types.

- Pharmacokinetics: Detailed studies on absorption, distribution, metabolism, and excretion (ADME) profiles to optimize dosing regimens.

- Broader Applications: Exploring its potential use in treating other diseases linked to EGFR dysregulation, such as non-small cell lung cancer.

常见问题

Q. What synthetic routes are available for 3-chloro-N-(4-methoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution, where a sulfonyl chloride reacts with 4-methoxyaniline. Key parameters include:

- Temperature control : Maintaining 0–5°C during the coupling reaction minimizes side products (e.g., di-substituted amines) .

- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness .

- Purification : Recrystallization from dichloromethane/hexane mixtures improves purity (>95% by HPLC) .

Data Table :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 0°C | 72 | 92 |

| DCM, RT | 65 | 85 |

Q. How is the compound characterized spectroscopically, and what key peaks indicate successful synthesis?

Methodological Answer:

- IR Spectroscopy : Peaks at ~1334 cm⁻¹ (S=O asymmetric stretch) and ~1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation. The N–H stretch appears at ~3231 cm⁻¹ .

- ¹H NMR : A singlet at δ 3.73 ppm (3H, OCH₃) and doublets for aromatic protons (δ 6.74–7.79 ppm) validate the methoxyphenyl and sulfonamide moieties .

Advanced Research Questions

Q. What crystallographic techniques resolve the hydrogen-bonding network and molecular packing of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : SHELX programs (e.g., SHELXL) are used for refinement. Key parameters include:

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···O | 2.85 | 165 |

| C–H···O | 3.28 | 145 |

Q. How do structural modifications (e.g., halogen substitution) influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Chlorine vs. Fluorine substitution : Chlorine at the 3-position enhances antimicrobial activity (MIC: 8 µg/mL vs. 32 µg/mL for fluorine) due to increased lipophilicity and target binding .

- Methoxy group removal : Eliminating the 4-methoxy group reduces solubility (logP increases from 2.1 to 3.5), diminishing bioavailability .

Data Table :

| Substituent | MIC (µg/mL) | logP |

|---|---|---|

| 3-Cl, 4-OCH₃ | 8 | 2.1 |

| 3-F, 4-OCH₃ | 32 | 1.8 |

| 3-Cl, 4-H | 16 | 3.5 |

Q. What in silico methods predict the compound’s mechanism of action against bacterial targets like MurA enzyme?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Docking into MurA’s active site (PDB: 1UAE) reveals a binding affinity of -8.2 kcal/mol, with key interactions:

- MD simulations (GROMACS) : Stability over 100 ns simulations (RMSD < 2.0 Å) confirms sustained target engagement .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。